molecular formula C11H13N3O4 B1139422 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1075237-97-6

4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

カタログ番号 B1139422
CAS番号: 1075237-97-6
分子量: 251.24
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Treating Neisseria gonorrhoeae infection which comprises administering to a subject in need thereof novel Tricyclic nitrogen containing compounds and corresponding pharmaceutical compositions as described herein.

科学的研究の応用

Beta-Lactamases and Their Inhibitors

Beta-lactamases are enzymes that provide resistance to beta-lactam antibiotics in Gram-negative bacteria . They are ancient enzymes whose origins can be traced back millions of years ago . These enzymes initially emerged from environmental sources, most likely to protect a producing bacterium from attack by naturally occurring beta-lactams .

The beta-lactams retain a central place in the antibacterial armamentarium . In Gram-negative bacteria, beta-lactamase enzymes that hydrolyze the amide bond of the four-membered beta-lactam ring are the primary resistance mechanism . Beta-lactamases divide into four classes; the active-site serine beta-lactamases (classes A, C, and D) and the zinc-dependent or metallo-beta-lactamases (MBLs; class B) .

The development of beta-lactamase inhibitors is a critical area of research. These inhibitors are designed to protect effective antibiotics from destruction . Some of the most problematic enzymes in the clinical community include extended-spectrum beta-lactamases (ESBLs) and the serine and metallo-carbapenemases, all of which are at least partially addressed with new beta-lactamase inhibitor combinations .

Antibiotic Resistance

  • Application : Beta-lactamases are the major resistance determinant for beta-lactam antibiotics in Gram-negative bacteria . They can hydrolyze penicillins, cephalosporins, monobactams, and carbapenems, resulting in microbiologically ineffective compounds .
  • Method : The resistance is conferred by the production of beta-lactamase enzymes that can hydrolyze the amide bond of the four-membered beta-lactam ring .
  • Outcome : The production of these enzymes has led to a significant challenge in treating bacterial infections, driving research towards finding ways to protect effective antibiotics from destruction .

Development of Beta-lactamase Inhibitors

  • Application : The development of beta-lactamase inhibitors is a critical area of research. These inhibitors are designed to protect effective antibiotics from destruction .
  • Method : The inhibitors work by binding to the active site of the beta-lactamase enzyme, preventing it from hydrolyzing the beta-lactam ring of the antibiotic .
  • Outcome : The development of these inhibitors has led to new treatment options for infections caused by beta-lactamase-producing bacteria .

Treatment of Infections

  • Application : Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, are used for the treatment of infections caused by susceptible Gram-negative bacteria .
  • Method : These antibiotics work by inhibiting bacterial transpeptidases involved in peptidoglycan synthesis, thus inhibiting growth, and leading to lysis of bacteria .
  • Outcome : These antibiotics have been effective in treating a variety of bacterial infections, but their effectiveness is threatened by the production of beta-lactamase enzymes .

Understanding Evolutionary Mechanisms

  • Application : Beta-lactamases provide intellectual challenges for academic investigators with their deceptively simple mechanisms of action . Their origins can be traced back millions of years ago, and they have evolved to become major factors of antibiotic resistance .
  • Method : Researchers study the sequence homology, structure, and function of these enzymes to understand their evolutionary history and the mechanisms of enzyme evolution .
  • Outcome : This research can provide insights into how enzymes evolve and adapt to environmental pressures, such as the presence of antibiotics .

Development of New Antibiotics

  • Application : The threat posed by beta-lactamase enzymes to the efficacy of beta-lactam antibiotics has driven research in academic laboratories and pharmaceutical companies to find ways to protect effective antibiotics from destruction .
  • Method : Researchers are developing new drugs and beta-lactamase inhibitors to combat the resistance caused by these enzymes .
  • Outcome : This research has led to the development of new treatment options for infections caused by beta-lactamase-producing bacteria .

Treatment of Hypertension

  • Application : Some beta-lactamase inhibitors, such as captopril, are used to treat hypertension .
  • Method : Captopril is a metallopeptidase enzyme that was developed in the 1970s. It works by mirroring the actions of the angiotensin-converting enzyme .
  • Outcome : Captopril has been effective in treating hypertension, demonstrating the diverse applications of beta-lactamase inhibitors .

特性

IUPAC Name

4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAJCTMMHSBQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141541
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

CAS RN

1075237-97-6
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one (17.40 g, 59.7 mmol) was dissolved in THF (220 ml) to give a dark yellow solution. 1M HCl aq. (200 ml) was added (transient blue and green colours appeared in the solution) and the now light yellow solution was stirred at room temperature for 1 h. The mixture was concentrated to ca. 300 ml on a rotary evaporator using a cold water bath (some solid was precipitated during this procedure) then was stirred vigorously while solid sodium hydrogen carbonate was added in portions (caution: effervescence) until the mixture was ca. pH 8. The resulting yellow solid was collected by filtration with suction, washed with water (2×20 ml) and air-dried to give the title compound as an amorphous yellow solid (13.805 g, 91%).
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 2
4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 3
4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 4
4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 5
4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 6
4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。